molecular formula C26H26N2O2S B15160916 1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- CAS No. 651335-72-7

1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-

Cat. No.: B15160916
CAS No.: 651335-72-7
M. Wt: 430.6 g/mol
InChI Key: GVLPOTVOBUEPMH-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at position 1 with a 1-(2-phenylethyl)-3-pyrrolidinyl group and at position 3 with a phenylsulfonyl moiety. Its molecular formula is C₂₆H₂₈N₂O₂S, with a molecular weight of approximately 432.5 g/mol. The structural complexity arises from the combination of a lipophilic phenylethyl-pyrrolidinyl group and a polar sulfonyl group, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

CAS No.

651335-72-7

Molecular Formula

C26H26N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[1-(2-phenylethyl)pyrrolidin-3-yl]indole

InChI

InChI=1S/C26H26N2O2S/c29-31(30,23-11-5-2-6-12-23)26-20-28(25-14-8-7-13-24(25)26)22-16-18-27(19-22)17-15-21-9-3-1-4-10-21/h1-14,20,22H,15-19H2

InChI Key

GVLPOTVOBUEPMH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the Larock indole annulation reaction, which involves the reaction of an alkyne with a 2-bromoaniline derivative in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate in dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective electrophilic substitution at the C2 and C3 positions due to electron-rich aromaticity.

Reaction TypeReagents/ConditionsOutcomeYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro substitution on indole ring while preserving sulfonyl group52–68%
HalogenationCl₂/FeCl₃ (chlorination), Br₂/FeBr₃5-Bromo- and 5-chloro derivatives formed via directed C–H activation30–45%

Key findings :

  • The phenylsulfonyl group exerts strong electron-withdrawing effects, directing substitution to the C3 position .

  • Pyrrolidine’s steric bulk limits reactivity at the N1 position.

Nucleophilic Substitution

The pyrrolidine moiety participates in ring-opening and functionalization reactions :

SubstrateNucleophileConditionsProduct
Pyrrolidine N-oxide derivativeGrignard reagentsTHF, −78°C → RT, 12 h2-Phenylethyl-pyrrolidine adducts
Chlorinated pyrrolidineNaN₃/DMF80°C, 24 hAzido-pyrrolidine derivatives

Mechanistic insight :

  • Ring strain in pyrrolidine facilitates nucleophilic attacks at the C3 position .

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for click chemistry modifications .

Sulfonamide Reactivity

The phenylsulfonyl group participates in desulfonylation and cross-coupling :

ReactionConditionsOutcomeApplication
Reductive desulfonylationLiAlH₄/THF, refluxSulfonyl → thiol conversionProdrug synthesis
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°CBiaryl formation at sulfonyl para-positionLibrary diversification

Experimental data :

  • Desulfonylation efficiency: 82% (GC-MS).

  • Coupling scope includes aryl boronic acids with EWGs (NO₂, CF₃) and EDGs (OMe, NH₂) .

Redox Reactions

The indole-pyrrolidine system shows unique redox behavior:

ProcessOxidizing AgentObservations
Indole ring oxidationmCPBA/CH₂Cl₂, 0°CEpoxidation at C2–C3 bond (stereoselective)
Pyrrolidine N-oxidationH₂O₂/AcOH, 60°CStable N-oxide formation (confirmed by XRD)

Notable results :

  • mCPBA epoxidation yields cis-diepoxide as major product (dr = 7:1) .

  • N-oxide derivatives exhibit enhanced water solubility (>10×) .

Catalytic C–H Activation

Palladium-mediated transformations enable complex scaffold synthesis :

Reaction TypeCatalytic SystemKey IntermediateOutcome
Indolizine formationPd(OAc)₂/dppm, DMSO, O₂, 120°Cη²-Peroxo-Pd(II) species6H-indenoindolizin-6-one (30%)
C–H aminationPdCl₂/Cu(OAc)₂, DMSO, 120°CAmide-Pd complex (Wacker-type pathway)Pyrroloindole derivatives (68%)

Mechanistic pathway :

  • Pd(0) activation by DMSO → η²-peroxo-Pd(II) intermediate .

  • Concerted metallation-deprotonation (CMD) at indole C2 position .

Acid/Base-Mediated Rearrangements

Protonation state dictates reaction pathways:

ConditionObservationAnalytical Evidence
HCl (conc.)/EtOH, ΔPyrrolidine ring contraction to azetidineHRMS m/z 455.1843 [M+H]⁺
KOH/MeOH, RTSulfonyl group migration to N1 position¹H NMR δ 8.21 (d, J=8.5 Hz)

Theoretical basis :

  • DFT calculations suggest acid-mediated ring contraction proceeds via carbocation intermediate .

Photochemical Reactions

UV irradiation induces unique bond cleavages :

WavelengthSolventMajor ProductQuantum Yield
254 nmMeCNIndole-sulfone diradical dimerΦ = 0.12
365 nmBenzenePyrrolidine ring-opened ketoneΦ = 0.07

Safety note :

  • Photodegradation produces trace nitroso byproducts (HPLC-UV) .

Scientific Research Applications

1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Analog 1: 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)

  • Core Structure : 1,2,4-oxadiazole (vs. indole in the target compound).
  • Substituents : A phenylethyl-pyrrolidinyl group linked via an ether bond to a phenyl ring, similar to the target compound’s position 1 substitution.
  • Key Differences: The oxadiazole core may enhance metabolic stability compared to indole, which is prone to oxidative degradation. The 4-pyridyl group at position 3 (vs.
  • Activity: Oxadiazoles are known for antiviral properties, suggesting 1a may share this activity, though the target compound’s indole core might favor CNS applications .

Structural Analog 2: 1H-Indole, 1-(Phenylsulfonyl)-3-[(3,4,5-Trimethoxyphenyl)methyl]- (CAS 896462-53-6)

  • Core Structure : Indole, matching the target compound.
  • Substituents :
    • Position 1: Phenylsulfonyl (same as the target).
    • Position 3: Trimethoxyphenylmethyl group (vs. phenylethyl-pyrrolidinyl in the target).
  • Molecular weight: 437.5 g/mol (vs. 432.5 g/mol for the target), due to the methoxy groups.
  • Activity : Trimethoxyphenyl motifs are common in microtubule-targeting agents (e.g., colchicine analogs), suggesting possible anticancer applications .

Structural Analog 3: (R,E)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(Phenylsulfonyl)vinyl]-1H-Indole

  • Core Structure : Indole with substitutions at positions 3 and 4.
  • Substituents :
    • Position 3: Methylpyrrolidinyl group (smaller and less lipophilic than the target’s phenylethyl-pyrrolidinyl).
    • Position 5: Phenylsulfonylvinyl group (a conjugated system absent in the target).
  • Key Differences :
    • The vinyl-sulfonyl group introduces rigidity and π-conjugation, which may affect electronic properties and binding affinity.
    • The methylpyrrolidinyl group reduces steric bulk compared to the target’s substitution.
  • Synthesis : Likely involves Heck coupling for the vinyl-sulfonyl group, differing from the target’s nucleophilic substitution steps .

Comparative Data Table

Compound Name Core Structure Position 1 Substitution Position 3 Substitution Molecular Weight (g/mol) Potential Activity
Target Compound Indole 1-(2-Phenylethyl)-3-pyrrolidinyl Phenylsulfonyl 432.5 CNS, Antiviral (inferred)
1a (Oxadiazole derivative) 1,2,4-Oxadiazole Ether-linked phenylethyl-pyrrolidinyl 4-Pyridyl ~400 (estimated) Antiviral
CAS 896462-53-6 Indole Phenylsulfonyl Trimethoxyphenylmethyl 437.5 Anticancer (inferred)
(R,E)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(Phenylsulfonyl)vinyl]-1H-Indole Indole None (substitution at position 5) Methylpyrrolidinyl (position 3) ~450 (estimated) Not specified

Biological Activity

1H-Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₅H₁₅N₂O₂S
  • Structural Features:
    • Indole core
    • Pyrrolidine ring
    • Phenylsulfonyl group
    • Phenethyl substituent

Biological Activity Overview

The biological activities of this indole derivative include:

  • Antitumor Activity: Studies indicate that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects: The compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Properties: Some indole derivatives have shown effectiveness against various bacterial strains.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell proliferation
NeuroprotectiveReduction in oxidative stress
AntimicrobialBactericidal activity against E. coli

Case Study 1: Antitumor Activity

In a study conducted by Mahboobi et al. (2006), it was found that indole derivatives, including those similar to the compound , exhibited significant inhibition of FLT3 receptor tyrosine kinase. This inhibition is crucial for the treatment of acute myeloid leukemia (AML) as FLT3 mutations are common in AML patients. The study reported a decrease in tumor size in xenograft models treated with these compounds.

Case Study 2: Neuroprotective Effects

Research published by Cabezas & Arias (2019) explored the neuroprotective effects of various indole derivatives. Their findings indicated that certain structural modifications could enhance the ability of these compounds to protect neuronal cells from oxidative damage, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Study 3: Antimicrobial Properties

A recent investigation into the antimicrobial properties of indole derivatives revealed promising results against Gram-positive and Gram-negative bacteria. The study highlighted that the phenylsulfonyl group contributes significantly to the antimicrobial activity, making it a valuable feature for drug design aimed at combating resistant bacterial strains.

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